molecular formula C33H40N6O7 B12300334 [D-Ala2,4,Tyr5]-beta-Casomorphin (1-5), amide, bovine

[D-Ala2,4,Tyr5]-beta-Casomorphin (1-5), amide, bovine

Cat. No.: B12300334
M. Wt: 632.7 g/mol
InChI Key: XDRHVZLDLNGKLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[D-Ala2,4,Tyr5]-beta-Casomorphin (1-5), amide, bovine is a synthetic peptide derived from the milk protein casein. This compound is a modified version of beta-casomorphin, which is known for its opioid-like activity. The modifications include the substitution of D-alanine at positions 2 and 4, and tyrosine at position 5, which enhance its stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [D-Ala2,4,Tyr5]-beta-Casomorphin (1-5), amide, bovine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: The amino acids are coupled to the resin using activating agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).

    Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, typically containing TFA, water, and scavengers like TIS (triisopropylsilane).

Industrial Production Methods

Industrial production of this peptide follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. Purification is achieved through high-performance liquid chromatography (HPLC), and the final product is lyophilized to obtain a stable powder form.

Chemical Reactions Analysis

Types of Reactions

[D-Ala2,4,Tyr5]-beta-Casomorphin (1-5), amide, bovine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine.

    Reduction: Reduction reactions are less common but can involve the peptide backbone.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents under mild conditions.

    Reduction: Reducing agents like dithiothreitol (DTT) under neutral pH.

    Substitution: Amino acid derivatives and coupling agents like HBTU or DIC.

Major Products

    Oxidation: Dityrosine and other oxidized derivatives.

    Reduction: Reduced peptide forms.

    Substitution: Various peptide analogs with modified amino acid sequences.

Scientific Research Applications

[D-Ala2,4,Tyr5]-beta-Casomorphin (1-5), amide, bovine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in cell signaling and receptor interactions.

    Medicine: Explored for its potential analgesic and anti-inflammatory properties due to its opioid-like activity.

    Industry: Utilized in the development of peptide-based drugs and therapeutic agents.

Mechanism of Action

The compound exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor. This interaction triggers a cascade of intracellular events, leading to analgesic and anti-inflammatory effects. The presence of D-alanine and tyrosine enhances its binding affinity and stability, making it more potent than its natural counterpart.

Comparison with Similar Compounds

Similar Compounds

    Beta-Casomorphin (1-5), amide, bovine: The natural form without D-alanine substitutions.

    [D-Ala2]-Beta-Casomorphin (1-5), amide, bovine: A variant with a single D-alanine substitution.

    [D-Ala2,4]-Beta-Casomorphin (1-5), amide, bovine: A variant with two D-alanine substitutions.

Uniqueness

[D-Ala2,4,Tyr5]-beta-Casomorphin (1-5), amide, bovine is unique due to its enhanced stability and potency, attributed to the specific substitutions of D-alanine and tyrosine. These modifications make it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

2-amino-N-[1-[[1-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40N6O7/c1-19(36-32(45)26(34)16-22-8-12-24(40)13-9-22)31(44)39-28(18-21-6-4-3-5-7-21)33(46)37-20(2)30(43)38-27(29(35)42)17-23-10-14-25(41)15-11-23/h3-15,19-20,26-28,40-41H,16-18,34H2,1-2H3,(H2,35,42)(H,36,45)(H,37,46)(H,38,43)(H,39,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRHVZLDLNGKLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40N6O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30869324
Record name Tyrosylalanylphenylalanylalanyltyrosinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30869324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

632.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.